5-Chloro-7-nitro-1,3-benzoxazol-2-amine
Description
5-Chloro-7-nitro-1,3-benzoxazol-2-amine is a distinct chemical entity within the larger family of benzoxazoles. Its structure is characterized by a fused benzene (B151609) and oxazole (B20620) ring system, forming the 1,3-benzoxazole core. This core is further functionalized with three key substituents: an amine group at position 2, a chloro group at position 5, and a nitro group at position 7. The precise arrangement of these groups dictates the molecule's electronic properties and chemical reactivity, making it a subject of interest for synthetic and medicinal chemistry research.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| CAS Number | 1326814-89-4 |
| Molecular Formula | C₇H₄ClN₃O₃ |
| Molecular Weight | 214.58 g/mol |
| IUPAC Name | This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-7-nitro-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O3/c8-3-1-4-6(14-7(9)10-4)5(2-3)11(12)13/h1-2H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBJGONRFGFVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 7 Nitro 1,3 Benzoxazol 2 Amine and Precursors
Strategies for Constructing the 1,3-Benzoxazol-2-amine Ring System
The formation of the 1,3-benzoxazol-2-amine scaffold is a critical step, and several reliable methods have been established for this purpose.
The most direct and widely utilized method for the synthesis of 2-aminobenzoxazoles is the cyclization of appropriately substituted 2-aminophenols. nih.gov This approach involves reacting the 2-aminophenol (B121084) with a cyanating agent, such as cyanogen (B1215507) bromide (BrCN). The reaction proceeds through an initial N-cyanation of the amino group, followed by an intramolecular cyclization where the hydroxyl group attacks the cyano carbon, leading to the formation of the benzoxazole (B165842) ring.
For the synthesis of 5-Chloro-7-nitro-1,3-benzoxazol-2-amine, the key precursor would be 2-amino-4-chloro-6-nitrophenol (B19034). The synthesis of this precursor can be achieved through various routes, including the nitration of 2-amino-4-chlorophenol (B47367). chemicalbull.com Once 2-amino-4-chloro-6-nitrophenol is obtained, its reaction with cyanogen bromide would yield the target compound.
A general representation of this cyclization is as follows:

Image: General reaction scheme for the cyclization of a substituted 2-aminophenol with cyanogen bromide to form a 2-aminobenzoxazole (B146116).
| Reactant 1 | Reactant 2 | Product | Conditions |
| 2-Amino-4-chloro-6-nitrophenol | Cyanogen Bromide | This compound | Basic or neutral |
The Smiles rearrangement offers an alternative and elegant pathway to 2-aminobenzoxazoles. This intramolecular nucleophilic aromatic substitution reaction typically involves the rearrangement of an O-aryl derivative of an N-substituted amino compound. While less direct for the primary amine target, it is a powerful tool for accessing N-substituted 2-aminobenzoxazoles.
In the interest of efficiency and sustainability, one-pot synthetic methods for benzoxazoles have gained considerable attention. nih.gov These protocols often involve the condensation of a 2-aminophenol with an aldehyde, carboxylic acid, or other carbonyl-containing compounds in the presence of a suitable catalyst and oxidant. nih.gov While these methods are highly effective for a range of 2-substituted benzoxazoles, their direct application for the synthesis of 2-amino derivatives can be more complex and may require specialized reagents.
Regioselective Introduction of Chloro and Nitro Moieties
The precise placement of the chloro and nitro groups at the C-5 and C-7 positions, respectively, is crucial for the identity of the target compound. This is most effectively achieved by functionalizing the phenol (B47542) precursor prior to the cyclization to form the benzoxazole ring.
Similar to nitration, the direct chlorination of 7-nitro-1,3-benzoxazol-2-amine would present challenges in achieving regioselectivity. Therefore, the introduction of the chlorine atom at the C-5 position is best accomplished at the precursor stage. The synthesis of 2-amino-4-chlorophenol, a precursor to the required 2-amino-4-chloro-6-nitrophenol, can be achieved through the chlorination of p-nitrophenol followed by reduction of the nitro group. google.com
An alternative approach involves the synthesis of 2-amino-4-chloro-5-nitrophenol, which involves a multi-step process starting from 2-amino-4-chlorophenol. This includes acetylation, ring closure to form a benzoxazole, nitration, and subsequent hydrolysis. google.com This method underscores the principle of using the benzoxazole ring to direct the nitration to the desired position before revealing the final substituted aminophenol precursor.
Sequential or Concurrent Nitration and Chlorination Methods
The synthesis of the 5-chloro-7-nitro substituted benzoxazole framework typically begins with the preparation of a correctly substituted o-aminophenol precursor. Direct sequential nitration and chlorination on a pre-formed benzoxazole ring can be challenging due to the directing effects of the fused heterocyclic system. Therefore, the common strategy involves the synthesis of 2-amino-4-chloro-6-nitrophenol, which serves as the foundational building block.
One primary method to obtain this precursor is through the electrophilic nitration of 2-amino-4-chlorophenol. In this reaction, the benzene (B151609) ring is activated by the strong ortho-, para-directing hydroxyl (-OH) and amino (-NH₂) groups. The combined influence of these groups directs the incoming nitro group (-NO₂) to the C-6 position, which is ortho to the amino group and para to the hydroxyl group, yielding the desired 2-amino-4-chloro-6-nitrophenol. This precursor contains the necessary arrangement of substituents required for the subsequent cyclization to form the 5-chloro-7-nitro-benzoxazolone intermediate.
Once 2-amino-4-chloro-6-nitrophenol is obtained, it can be cyclized to form the benzoxazolone ring. A common method for this step is the reaction with urea (B33335) or a urea equivalent, which provides the carbonyl carbon for the 2-oxo functionality of the benzoxazolone ring system. doubtnut.com
Conversion of Nitro to Amine Functionality at the C-7 Position
A crucial step in the synthesis of the target compound is the selective reduction of the nitro group at the C-7 position to a primary amine. This transformation must be performed without affecting the chloro-substituent at the C-5 position or the benzoxazole ring itself. Various methods, including catalytic hydrogenation and chemical reduction, are employed to achieve this conversion.
Catalytic Hydrogenation of 5-Chloro-7-nitro-1,3-benzoxazolone Derivatives to Amine Analogues
Catalytic hydrogenation is a widely used and highly efficient method for the reduction of aromatic nitro groups. For the conversion of 5-chloro-7-nitro-1,3-benzoxazolone to 7-amino-5-chloro-1,3-benzoxazolone, palladium on carbon (Pd/C) is a standard and effective catalyst. nih.gov The reaction is typically carried out in a solvent such as ethanol (B145695) under a pressurized atmosphere of hydrogen gas (H₂).
The process involves suspending the 5-chloro-7-nitro-1,3-benzoxazolone and the Pd/C catalyst in the chosen solvent within a pressure vessel. The vessel is then charged with hydrogen gas, and the reaction is often heated to increase the rate of conversion. The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to its reduction to an amine. This method is highly chemoselective, meaning it preferentially reduces the nitro group while leaving the aromatic chlorine atom intact, a common challenge in the hydrogenation of halogenated nitroarenes. nih.gov Upon completion, the catalyst is removed by filtration, and the product, 7-amino-5-chloro-1,3-benzoxazolone, can be isolated from the filtrate.
| Parameter | Condition |
| Substrate | 5-chloro-7-nitro-2(3H)-benzoxazolone |
| Catalyst | 5% or 10% Palladium on Carbon (Pd/C) |
| Reducing Agent | Hydrogen Gas (H₂) |
| Pressure | Typically 1-4 bar |
| Solvent | Ethanol or Methanol |
| Temperature | Ambient to ~65°C |
Chemical Reduction Methods for Aromatic Nitro Groups on Benzoxazole Systems
Besides catalytic hydrogenation, classical chemical reduction methods are also effective for converting the nitro group on the benzoxazole system. These methods often use metals in acidic media and are valued for their reliability and scalability.
One of the most common methods is the use of stannous chloride (SnCl₂) in an acidic solvent like ethanol or ethyl acetate. semanticscholar.orgstrategian.com SnCl₂ is a mild reducing agent that is highly selective for nitro groups. The reaction proceeds smoothly, often at room temperature or with gentle heating, and is tolerant of various functional groups, including halogens and esters. strategian.com
Another widely employed method is the Béchamp reduction, which uses iron powder in the presence of a weak acid, such as acetic acid or a catalytic amount of hydrochloric acid (HCl). commonorganicchemistry.comvedantu.com This method is cost-effective and environmentally benign compared to other metal-based reductions. The reaction involves the oxidation of iron to an iron salt while the nitro group is reduced to an amine. vedantu.com The conditions are generally mild enough to preserve the chloro-substituent on the benzoxazole ring.
| Method | Reducing Agent | Solvent / Co-reagent | Key Advantages |
| Stannous Chloride Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate | High chemoselectivity, mild conditions, tolerates various functional groups. scispace.com |
| Béchamp Reduction | Iron (Fe) powder | Acetic Acid (AcOH) or NH₄Cl / cat. HCl | Cost-effective, environmentally safer, suitable for large-scale synthesis. commonorganicchemistry.com |
Catalytic Systems and Reaction Conditions in this compound Synthesis
Application of Metal Catalysts (e.g., Pd/C) and Nanocatalysts
Palladium on carbon (Pd/C) stands as the archetypal catalyst for the hydrogenation of nitroarenes to anilines. Its high activity, selectivity, and the heterogeneous nature that allows for easy removal and recycling make it a preferred choice in both laboratory and industrial settings. nih.gov For substrates containing halogen substituents, such as 5-chloro-7-nitro-1,3-benzoxazolone, careful control of reaction conditions (temperature, pressure, reaction time) is necessary to minimize hydrodehalogenation, the unwanted removal of the chlorine atom. nih.gov
Recent advances in catalysis have introduced the use of nanocatalysts, which offer higher surface area and potentially enhanced catalytic activity and selectivity. Cobalt nanoparticles supported on nitrogen-doped activated carbons have emerged as a promising alternative to noble metal catalysts for the hydrogenation of chloronitroarenes. These systems have demonstrated high activity and, crucially, high selectivity for the reduction of the nitro group without cleaving the carbon-chlorine bond. The enhanced performance is attributed to the interaction between the cobalt nanoparticles and the nitrogen functional groups on the carbon support, which modifies the electronic properties of the metal and improves its catalytic function.
Utilization of Brønsted Acidic Ionic Liquids and Poly(ethylene glycol)-bound Sulfonic Acid (PEG-SO3H)
While metal catalysts are central to the nitro reduction step, other catalytic systems are vital for the construction of the benzoxazole ring from the o-aminophenol precursor. Brønsted acidic ionic liquids (BAILs) have been utilized as efficient and recyclable catalysts for the synthesis of benzoxazoles. These ionic liquids act as both the solvent and the catalyst, promoting the condensation reaction between an o-aminophenol and a carbonyl source under environmentally benign conditions. Their tunable acidity and negligible vapor pressure make them attractive green alternatives to traditional volatile acid catalysts.
Similarly, Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) serves as an effective, biodegradable, and reusable solid acid catalyst. It efficiently catalyzes the condensation reactions required to form benzoxazole derivatives. The polymeric support allows for easy separation of the catalyst from the reaction mixture by simple filtration, simplifying the work-up procedure and allowing for catalyst recycling. Both BAILs and PEG-SO₃H are typically employed in the cyclization step leading to the formation of the benzoxazole core, rather than in the nitro reduction stage.
Solvent Selection and Temperature Control in High-Yield Syntheses
The selection of an appropriate solvent and careful control of the reaction temperature are critical for maximizing the yield and purity of both the precursor and the final product.
For the nitration of 2-amino-6-chlorophenol, the choice of solvent can significantly influence the reaction rate and selectivity. Non-polar aprotic solvents are often employed to control the reactivity of the nitrating agent. google.com The temperature of the nitration reaction must be carefully managed, as excessive heat can lead to the formation of undesired side products and dinitrated species. Typically, these reactions are conducted at reduced temperatures to ensure regioselectivity.
In the subsequent cyclization step to form the 2-aminobenzoxazole, the solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Solvents such as 1,4-dioxane (B91453) have been successfully used in the synthesis of 2-aminobenzoxazoles using NCTS as the cyanating agent. nih.govnih.gov The reaction temperature for the cyclization is often elevated to drive the reaction to completion. For instance, reflux conditions are commonly employed. nih.govnih.gov The following table summarizes the impact of solvent and temperature on the yield of analogous 2-aminobenzoxazole syntheses.
| Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| 1,4-Dioxane | Reflux | 45-60 | nih.gov |
| Acetonitrile | 60 | 83-93 (for 2-arylbenzoxazoles) | nih.gov |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in organic chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One prominent green chemistry strategy is the use of solvent-free reaction conditions. This approach eliminates the need for potentially harmful and difficult-to-dispose-of organic solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net
The synthesis of benzoxazole derivatives has been successfully achieved using microwave irradiation. researchgate.net For instance, the condensation of o-aminophenols with various reagents to form the benzoxazole ring can be efficiently carried out in a microwave reactor, often without the need for a solvent. researchgate.net This technique not only accelerates the reaction but also aligns with the principles of green chemistry by reducing energy consumption and waste. mdpi.com
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. A higher atom economy indicates a more efficient and less wasteful process.
Chemical Reactivity and Derivatization Studies of 5 Chloro 7 Nitro 1,3 Benzoxazol 2 Amine
Transformations Involving the 2-Amino Functional Group
The primary amine at the C-2 position is a versatile functional handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Its reactivity is characteristic of primary aromatic amines, enabling reactions such as acylation, alkylation, diazotization, and condensation.
The nucleophilic character of the 2-amino group facilitates its reaction with various electrophilic reagents to form N-acyl and N-alkyl derivatives.
N-Acylation is typically achieved by treating 5-Chloro-7-nitro-1,3-benzoxazol-2-amine with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. researchgate.net These reactions convert the amino group into an amide, which can alter the compound's electronic properties and steric profile. For instance, acylation with 5-chloro-8-nitro-1-naphthoyl chloride has been demonstrated on various primary amines, yielding the corresponding amides in high yields under standard or Schotten-Baumann conditions. nih.gov
N-Alkylation can be performed using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. The reactivity of the amino group in these reactions is fundamental to creating new carbon-nitrogen bonds.
| Reagent Type | Example Reagent | Product Type |
| Acyl Chloride | Acetyl chloride | N-(5-chloro-7-nitro-1,3-benzoxazol-2-yl)acetamide |
| Acid Anhydride | Acetic anhydride | N-(5-chloro-7-nitro-1,3-benzoxazol-2-yl)acetamide |
| Alkyl Halide | Methyl iodide | 5-Chloro-N-methyl-7-nitro-1,3-benzoxazol-2-amine |
| Naphthoyl Chloride | 5-Chloro-8-nitro-1-naphthoyl chloride | N-(5-chloro-7-nitro-1,3-benzoxazol-2-yl)-5-chloro-8-nitronaphthalene-1-carboxamide |
As a primary aromatic amine, the 2-amino group can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). acs.orgrsc.org This reaction produces a highly reactive diazonium salt, 5-chloro-7-nitro-1,3-benzoxazol-2-diazonium chloride.
These diazonium salts are valuable synthetic intermediates that can be converted into a wide range of functional groups through subsequent reactions:
Sandmeyer Reactions: The diazonium group can be replaced by halides (–Cl, –Br) or cyano (–CN) groups using the corresponding copper(I) salts.
Schiemann Reaction: Replacement by fluorine (–F) can be achieved using fluoroboric acid (HBF₄).
Hydrolysis: Heating the diazonium salt in an aqueous solution yields the corresponding benzoxazolone derivative.
Azo Coupling: The diazonium salt can act as an electrophile in reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form highly colored azo dyes. rsc.org This is a standard method for producing azo compounds containing heterocyclic scaffolds. rsc.org
| Reaction Name | Reagents | Product Functional Group at C-2 |
| Sandmeyer | CuCl / HCl | Chloro (–Cl) |
| Sandmeyer | CuBr / HBr | Bromo (–Br) |
| Sandmeyer | CuCN / KCN | Cyano (–CN) |
| Hydrolysis | H₂O, Δ | Hydroxyl (–OH) (forms benzoxazolone) |
| Azo Coupling | Phenol (B47542) | Azo dye (–N=N–Ar–OH) |
The 2-amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.com The reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov A variety of aromatic and aliphatic aldehydes can be used, leading to a diverse range of Schiff base derivatives with different steric and electronic properties. researchgate.net These derivatives are significant in coordination chemistry and have been explored for various biological activities. mdpi.com
| Carbonyl Compound | Schiff Base Product Name |
| Benzaldehyde | N-benzylidene-5-chloro-7-nitro-1,3-benzoxazol-2-amine |
| Salicylaldehyde | 2-(((5-chloro-7-nitro-1,3-benzoxazol-2-yl)imino)methyl)phenol |
| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-5-chloro-7-nitro-1,3-benzoxazol-2-amine |
| Acetone | N-(propan-2-ylidene)-5-chloro-7-nitro-1,3-benzoxazol-2-amine |
Reactivity of the Nitro Group at C-7
The nitro group at the C-7 position is a strong deactivating and meta-directing group in electrophilic aromatic substitution. However, its primary roles in derivatization studies are as a precursor to other nitrogen-containing functionalities via reduction and as an activating group for nucleophilic aromatic substitution.
The reduction of the aromatic nitro group is a well-established transformation that can yield several different products depending on the reducing agent and reaction conditions. researchgate.net
Complete Reduction to Amine: This is the most common transformation, yielding 5-chloro-1,3-benzoxazole-2,7-diamine. Standard reagents for this conversion include catalytic hydrogenation (H₂ over Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/HCl, SnCl₂/HCl), and transfer hydrogenation using agents like triethylsilane with a Pd/C catalyst. researchgate.netorganic-chemistry.org
Partial Reduction: Milder reducing agents or carefully controlled conditions can lead to intermediate reduction products. For example, chemoselective reduction can yield the corresponding hydroxylamine (B1172632) or nitroso derivatives. nih.gov The use of reagents like tetrahydroxydiboron (B82485) has been shown to provide a metal-free method for reducing nitroarenes to amines with good functional group tolerance. organic-chemistry.org
| Reducing Agent(s) | Product at C-7 |
| H₂, Pd/C | Amino (–NH₂) |
| SnCl₂, HCl | Amino (–NH₂) |
| Fe, NH₄Cl | Amino (–NH₂) |
| NaBH₄, I₂ | Amino (–NH₂) organic-chemistry.org |
| HSiCl₃, tertiary amine | Amino (–NH₂) organic-chemistry.org |
| Zn, NH₄Cl | Hydroxylamino (–NHOH) |
The C-7 nitro group, being strongly electron-withdrawing, activates the benzoxazole (B165842) ring system towards nucleophilic aromatic substitution (SₙAr). researchgate.net The nitro group stabilizes the negative charge in the Meisenheimer complex intermediate, which forms when a nucleophile attacks the aromatic ring. nih.gov
This activation is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group at C-7 could potentially facilitate the displacement of the chloro group at C-5 by strong nucleophiles, although this position is meta to the nitro group. A more significant effect is the activation of the C-6 and C-4 positions for nucleophilic attack if a suitable leaving group were present. The direct substitution of the nitro group itself is also a possibility under certain conditions with specific nucleophiles. rsc.org Studies on related nitro-activated systems like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) demonstrate high reactivity towards nucleophiles such as primary and secondary amines, where the chloride is readily displaced. nih.gov
| Nucleophile | Potential Product (Displacement of Cl at C-5) |
| Methoxide (CH₃O⁻) | 5-Methoxy-7-nitro-1,3-benzoxazol-2-amine |
| Ammonia (NH₃) | 7-Nitro-1,3-benzoxazole-2,5-diamine |
| Methylamine (CH₃NH₂) | N⁵-methyl-7-nitro-1,3-benzoxazole-2,5-diamine |
| Azide (N₃⁻) | 5-Azido-7-nitro-1,3-benzoxazol-2-amine |
Chemical Transformations at the Chloro Position at C-5
The chlorine atom at the C-5 position of this compound is activated towards both cross-coupling and nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group in the para-position relative to it. This activation facilitates the introduction of a wide array of functional groups at this position.
Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the chloro group at C-5 serves as a handle for such transformations, enabling the introduction of aryl, heteroaryl, and other organic moieties.
One of the most widely utilized cross-coupling reactions is the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the reactivity of similar chloro-substituted benzoxazoles and other nitrogen-rich heterocycles in Suzuki-Miyaura reactions provides a strong basis for its expected reactivity. For instance, the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles has been successfully demonstrated, suggesting that the amino group at the 2-position would be compatible with these reaction conditions. nih.gov The use of palladium precatalysts, such as those derived from SPhos and XPhos ligands, has been shown to be effective in coupling chloroindazoles and chlorobenzimidazoles with various boronic acids in good to excellent yields. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Substituted Heterocycles
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 80 |
| 2 | 2-Chlorobenzimidazole | Phenylboronic acid | P1 (XPhos precatalyst) (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 95 |
| 3 | 5-Chloropyridinyl-oxadiazolone | Arylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 70-90 |
This table presents representative data from studies on analogous heterocyclic systems to illustrate the potential reaction conditions and outcomes for this compound.
Nucleophilic Substitution Reactions Involving the Chlorine Atom
The chlorine atom at the C-5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group at the 7-position (para to the chlorine) stabilizes the intermediate Meisenheimer complex, thereby facilitating the displacement of the chloride ion by a variety of nucleophiles.
Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. For example, the reaction of 4-chloro-7-nitrobenzofurazan (B127121) (a structurally related compound) with anilines proceeds via a nucleophilic substitution pathway. mdpi.com This suggests that this compound would readily react with primary and secondary amines to yield the corresponding 5-amino derivatives. The reaction typically proceeds in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by the addition of a non-nucleophilic base to neutralize the liberated HCl.
Table 2: Plausible Nucleophilic Aromatic Substitution Reactions of this compound
| Entry | Nucleophile | Product | Solvent | Conditions |
| 1 | Morpholine | 5-(Morpholin-4-yl)-7-nitro-1,3-benzoxazol-2-amine | DMF | 80-100 °C |
| 2 | Sodium methoxide | 5-Methoxy-7-nitro-1,3-benzoxazol-2-amine | Methanol | Reflux |
| 3 | Piperidine | 7-Nitro-5-(piperidin-1-yl)-1,3-benzoxazol-2-amine | DMSO | 100 °C |
This table outlines expected reactions based on the established principles of nucleophilic aromatic substitution on nitro-activated aryl halides.
Heterocyclic Ring Transformations and Rearrangements of this compound Analogues
While specific ring transformation and rearrangement reactions of this compound are not well-documented, the reactivity of the benzoxazole ring system, particularly when substituted with activating or deactivating groups, can be inferred from related heterocyclic chemistry. For instance, the Smiles rearrangement is a known intramolecular nucleophilic aromatic substitution that can occur in suitably substituted aromatic ethers and amines. acs.org Although a direct Smiles rearrangement involving the 2-amino group and the C-7 nitro group is unlikely due to geometric constraints, derivatives of the target compound could potentially undergo such transformations.
Furthermore, the presence of the nitro group opens up possibilities for reductive cyclization reactions. For example, reduction of the nitro group to an amino group would generate a diamino-substituted benzoxazole. This intermediate could then be a precursor for the synthesis of more complex fused heterocyclic systems.
Condensation and Cyclization Reactions Utilizing the Core Structure
The 2-amino group of this compound is a key functional handle for a variety of condensation and cyclization reactions, allowing for the construction of fused heterocyclic systems.
One common reaction of 2-aminobenzoxazoles is their condensation with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, to form fused pyrimidine (B1678525) rings. For example, the reaction of a 2-aminobenzoxazole (B146116) with a β-diketone in the presence of an acid catalyst would be expected to yield a benzoxazolo[2,3-b]pyrimidine derivative. The reaction proceeds through the initial formation of an enamine intermediate, followed by intramolecular cyclization and dehydration.
Table 3: Anticipated Condensation Reactions of this compound
| Entry | Reagent | Product Structure | Conditions |
| 1 | Acetylacetone | 2,4-Dimethyl-7-chloro-9-nitrobenzoxazolo[2,3-b]pyrimidine | Acetic acid, reflux |
| 2 | Ethyl acetoacetate | 4-Methyl-7-chloro-9-nitrobenzoxazolo[2,3-b]pyrimidin-2(1H)-one | Polyphosphoric acid, heat |
| 3 | Diethyl malonate | 7-Chloro-9-nitrobenzoxazolo[2,3-b]pyrimidine-2,4(1H,3H)-dione | Sodium ethoxide, ethanol (B145695) |
This table illustrates the potential outcomes of condensation reactions based on the known reactivity of 2-aminobenzoxazoles.
Furthermore, the 2-amino group can be diazotized and subsequently coupled with various reagents or undergo cyclization to form triazolo-fused systems. For instance, treatment with sodium nitrite in an acidic medium would generate a diazonium salt, which could then be used in Sandmeyer-type reactions or undergo intramolecular cyclization with a suitably positioned nucleophile. The synthesis of triazolo[4,5-f] nih.govnih.govbenzoxazoles has been reported from related diamino precursors, suggesting a potential pathway for the derivatization of the target molecule. nih.gov
Spectroscopic and Crystallographic Data for this compound Remains Elusive
The structural elucidation of a novel or complex organic molecule relies heavily on these analytical techniques. NMR spectroscopy (¹H, ¹³C, and 2D techniques) is fundamental for determining the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy provides crucial information about the functional groups present in the molecule. Mass spectrometry is used to determine the molecular weight and can offer insights into the fragmentation patterns, aiding in structural confirmation. Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule.
Without access to peer-reviewed scientific literature or spectral databases containing this specific information for this compound, any attempt to generate the requested detailed analysis would be speculative and would not meet the required standards of scientific accuracy.
Further research and publication by synthetic or analytical chemists would be necessary to provide the specific data required for a thorough discussion of the spectroscopic and crystallographic properties of this compound.
Spectroscopic and Crystallographic Elucidation of 5 Chloro 7 Nitro 1,3 Benzoxazol 2 Amine Structure
X-ray Diffraction (XRD) and Single-Crystal Crystallography
Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)
A detailed analysis of the intermolecular forces, such as hydrogen bonding involving the amine and nitro groups or potential pi-stacking interactions between the benzoxazole (B165842) rings, is contingent on crystallographic data. Without this data, a definitive description of the supramolecular assembly in the crystalline lattice cannot be provided.
Assessment of Molecular Planarity and Dihedral Angles within the Crystalline Lattice
An assessment of the planarity of the fused ring system and the dihedral angles between the benzoxazole ring and its substituents (chloro, nitro, and amine groups) requires precise atomic coordinates from single-crystal X-ray diffraction. This information is not presently available.
Elemental Analysis for Empirical Formula Validation
Experimental data from elemental analysis, which would provide the percentage composition of carbon, hydrogen, nitrogen, and chlorine, is not found in the available scientific literature. Such data is essential for confirming the empirical formula of the compound, C₇H₄ClN₃O₃.
Computational Chemistry and Molecular Modeling Investigations of 5 Chloro 7 Nitro 1,3 Benzoxazol 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are pivotal in elucidating the electronic properties and reactivity of 5-Chloro-7-nitro-1,3-benzoxazol-2-amine. These theoretical studies offer a microscopic perspective on the molecule's behavior.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry, vibrational frequencies, and other ground-state properties. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.
Such studies on related benzoxazole (B165842) derivatives have demonstrated that the specific substitution pattern of chloro, nitro, and amine groups significantly influences the electron distribution across the benzoxazole core. researchgate.net The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to validate the computational model.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability.
The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. For this compound, the presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, making the molecule a better electron acceptor. The amine group, being an electron-donating group, would raise the HOMO energy. This interplay of functional groups dictates the molecule's reactivity profile. researchgate.net
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The EPS map displays regions of positive and negative electrostatic potential on the molecular surface.
For this compound, the regions around the nitro group and the chlorine atom are expected to be electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the area around the amine group's hydrogen atoms would likely exhibit an electron-deficient (positive potential) character, indicating sites for nucleophilic attack. doi.org
Conformational Analysis and Tautomeric Equilibrium Studies
The three-dimensional structure and the potential for tautomerism are critical aspects of a molecule's biological activity.
A conformational analysis of this compound would explore the different spatial arrangements of its atoms and identify the most stable conformer. For similar, non-planar benzoxazole derivatives, computational methods have been used to determine the most stable conformation by analyzing the energy profile as a function of torsion angles. doi.org
Tautomerism, the migration of a proton, is a key consideration for this molecule, specifically the amine-imine tautomerism. Computational studies can predict the relative stabilities of the different tautomeric forms in various environments. The equilibrium between the 2-aminobenzoxazole (B146116) and the 2-iminobenzoxazoline forms can be investigated by calculating the Gibbs free energy of each tautomer. The surrounding solvent can also influence this equilibrium.
Molecular Docking Simulations for Exploring Potential Ligand-Target Recognition (Methodological Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
The methodology involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site. A scoring function is used to estimate the binding affinity for each pose.
Studies on other benzoxazole derivatives have successfully employed molecular docking to identify potential biological targets and to elucidate the binding modes. researchgate.net For this compound, docking simulations could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in a target's active site, providing a rationale for its potential biological activity.
Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions of a molecule over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.
Structure-Activity Relationship (SAR) Methodologies Applied to Substituted Benzoxazole Derivatives
Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For benzoxazole derivatives, a versatile class of heterocyclic compounds, SAR methodologies have been instrumental in optimizing their therapeutic potential across various activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.net The core benzoxazole scaffold serves as a template, and modifications to its structure, particularly at the 2-position and on the benzene (B151609) ring, can significantly influence its interaction with biological targets. nih.gov
The electronic properties of substituents on the benzoxazole ring play a crucial role in modulating biological activity. The presence of electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), can enhance the potency of the compounds. researchgate.net For instance, studies have shown that electron-withdrawing groups at specific positions can improve the anti-proliferative activity of benzoxazole derivatives against cancer cell lines. researchgate.net The position of these substituents is also critical; for example, a halogen at the 5-position and a nitro group at the 7-position, as in the title compound, create a specific electronic environment that dictates the molecule's reactivity and binding capabilities.
The general findings from SAR studies on benzoxazole derivatives are summarized in the table below.
| Structural Feature | Effect on Biological Activity | Rationale |
| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) on Benzene Ring | Often enhances antimicrobial and antiproliferative activity. researchgate.net | Increases the electrophilicity of the molecule, potentially improving interactions with nucleophilic residues in biological targets. Alters electronic distribution, affecting binding affinity. researchgate.net |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) on Benzene Ring | Variable; can either increase or decrease activity depending on the target and position. | Modifies the electron density of the aromatic system, influencing hydrogen bonding capabilities and overall polarity. |
| Substituents at the 2-Position | Highly influential on the type and potency of activity (e.g., antimicrobial, antiviral, anticancer). nih.gov | This position directly projects into the binding pockets of target enzymes or receptors, affecting steric and electronic complementarity. |
| Heterocyclic Rings as Substituents | Can enhance activity; for example, a thiophene (B33073) substituent has been shown to increase antibacterial effects. researchgate.net | Introduces additional sites for hydrogen bonding and π-π stacking interactions, potentially increasing binding affinity. researchgate.net |
Hirshfeld Surface Analysis and Crystal Packing Interaction Energy Calculations
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecular environment and highlights the nature and relative importance of different intermolecular contacts.
The Hirshfeld surface is often mapped with properties like d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. The d_norm surface displays a color spectrum where red spots indicate intermolecular contacts shorter than the van der Waals radii (suggesting strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. For benzoxazole derivatives, this analysis reveals the key interactions, such as hydrogen bonds and π-π stacking, that govern their solid-state architecture. iucr.orgiucr.org
Complementing the visual insights from Hirshfeld surfaces, two-dimensional "fingerprint plots" are generated. These plots summarize all the intermolecular contacts on the surface, plotting d_e versus d_i. The distribution and shape of the points on the plot provide a quantitative summary of the types of interactions present. For example, sharp spikes are characteristic of strong hydrogen bonds, while more diffuse regions indicate van der Waals forces or H···H contacts. nih.govnih.gov In related heterocyclic structures, analyses have shown that H···H, O···H/H···O, and C···H/H···C interactions are often the most significant contributors to the crystal packing. researchgate.netmdpi.com
To further understand the forces driving crystal formation, pairwise interaction energy calculations are performed. This method quantifies the energetic contributions of different molecular pairs within the crystal, breaking down the total energy into electrostatic, polarization, dispersion, and exchange-repulsion components. nih.gov For crystals of benzoxazole-related compounds, these calculations have shown that while hydrogen bonds often represent strong individual interactions, the cumulative effect of weaker dispersion forces (van der Waals interactions) frequently dominates the total stabilization energy of the crystal packing. iucr.orgnih.gov Analysis of these energies helps to build a comprehensive picture of the crystal's energetic landscape, explaining the formation of specific structural motifs like layers or chains. researchgate.net
The table below presents a hypothetical breakdown of interaction contributions for a substituted benzoxazole, based on findings for similar molecular crystals. nih.govresearchgate.net
| Interaction Type | Typical Contribution to Hirshfeld Surface | Description |
| H···H | 40-60% | Represents van der Waals contacts between hydrogen atoms; often the most abundant type of contact due to the prevalence of hydrogen on the molecular surface. nih.govresearchgate.net |
| O···H / H···O | 15-35% | Indicates hydrogen bonding (e.g., N-H···O, C-H···O) and other close contacts involving oxygen and hydrogen atoms. researchgate.net |
| C···H / H···C | 10-20% | Corresponds to C-H···π interactions and other van der Waals contacts between carbon and hydrogen. nih.gov |
| C···C | 5-10% | Suggests the presence of π-π stacking interactions between aromatic rings. researchgate.net |
| N···H / H···N | 5-15% | Relates to hydrogen bonds involving nitrogen atoms (e.g., N-H···N) or other close contacts. nih.gov |
Advanced Applications and Research Directions for 5 Chloro 7 Nitro 1,3 Benzoxazol 2 Amine Analogues in Chemical Research
Role as Key Intermediates and Building Blocks in Complex Organic Synthesis
The benzoxazole (B165842) ring system is a privileged structure in organic synthesis, frequently serving as a foundational unit for constructing more complex, often biologically active, molecules. nih.gov Derivatives of 5-Chloro-7-nitro-1,3-benzoxazol-2-amine are valuable as key intermediates because the functional groups on the aromatic ring—the chloro, nitro, and amine moieties—provide multiple reactive sites for further chemical modification.
The synthesis of the benzoxazole core itself is typically achieved through the condensation of 2-aminophenols with various carbonyl compounds, such as acids, aldehydes, or their derivatives. rsc.org For instance, 5-chloro-1,3-benzoxazol-2(3H)-one can be prepared by reacting 2-amino-4-chlorophenol (B47367) with urea (B33335). nih.govscienceopen.com This core can then be elaborated. The amine group can be diazotized, the nitro group can be reduced to an amine, and the chlorine atom can be subjected to nucleophilic substitution, opening pathways to a diverse array of derivatives.
Researchers have developed various synthetic protocols to create substituted benzoxazoles, including metal-catalyzed reactions and one-pot multicomponent approaches, which highlight the scaffold's utility as a versatile building block. rsc.orgresearchgate.net These methods allow for the systematic introduction of different functional groups, leading to the creation of compounds with tailored properties for specific applications. For example, a new series of benzoxazole analogues was synthesized starting from 2-aminophenol (B121084) to create benzo[d]oxazole-2-thiol, which was then reacted with other intermediates to yield complex final products with potential antimicrobial and anticancer activities. nih.gov This modular approach underscores the importance of the benzoxazole scaffold as a reliable platform in synthetic organic chemistry.
Exploration in Materials Science for Developing Novel Functional Materials
The unique photophysical properties and structural rigidity of the benzoxazole nucleus make its derivatives attractive candidates for the development of advanced functional materials. researchgate.net
Benzoxazole derivatives are well-regarded for their promising photoluminescent properties, including strong absorption and emission, a wide spectral range, and fluorescence even in the solid state. periodikos.com.br These characteristics make them highly suitable for applications as fluorescent dyes and optical brightening agents. rsc.orgperiodikos.com.br
Fluorescent whitening agents (FWAs), or optical brighteners, function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum (400-450 nm), which results in a whitening effect. researchgate.net Benzoxazole-based compounds have been successfully synthesized and applied as FWAs for polyester (B1180765) fibers and other materials. researchgate.netgoogle.com Research has shown that specific derivatives can significantly increase the whiteness of treated fibers. researchgate.net
The fluorescence of many benzoxazole derivatives is sensitive to their microenvironment, a property that stems from processes like Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net This sensitivity allows them to be used as probes to study the polarity and acidity of systems like silica (B1680970) matrices. rsc.org The table below summarizes the photophysical properties of select benzoxazole derivatives, illustrating their potential in optoelectronics.
| Compound Type | Excitation Max (nm) | Emission Max (nm) | Application |
| Benzoxazole-1,4-dihydropyridine Dyads | UV Region | Blue-Green Region | Photoactive Materials |
| 2,5-bis(benzoxazol-2′-yl)-4-methoxyphenol (BM) in Silica | ~350-400 | ~450 (F1), ~550 (F2) | Photoprobe for Sol-Gel Systems |
| NBD-derivatized amines | ~460 | ~535 | HPLC Fluorescence Labeling |
This table is generated based on data from multiple sources. rsc.orgrsc.orgtcichemicals.com
The stability and versatile functionality of the benzoxazole scaffold also lend themselves to applications in polymer chemistry. solubilityofthings.com These compounds can be incorporated into polymer backbones or used as additives to impart specific properties, such as thermal stability, UV resistance, or fluorescence. Benzoxazole derivatives are noted for their use in the polymer industry, contributing to the fabrication of advanced materials. researchgate.net For example, their integration into polymer structures can lead to materials with unique optical properties suitable for organic light-emitting diodes (OLEDs) or as specialized dopants. researchgate.net
Utility in Agrochemical Research as Synthetic Precursors for Agrochemically Relevant Compounds
The benzoxazole moiety is a recognized pharmacophore in the development of agrochemicals. researchgate.net Compounds similar to this compound serve as precursors for a variety of agrochemically relevant molecules. solubilityofthings.com Benzoxazolinones, a related class of compounds, occur naturally in plants and act as defense compounds against fungi, bacteria, and insects. nih.govscienceopen.com
Synthetic benzoxazole derivatives are explored for their potential as pesticides and herbicides. The synthesis of 3-difluoromethyl benzoxazole-2-thiones from 2-aminophenol has been investigated for insecticidal activities. rsc.org Furthermore, carbamates, a major class of insecticides, can be analyzed by hydrolyzing them to their constituent amines and then labeling them with benzoxazole-based reagents like 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) for detection. tcichemicals.com The structural diversity achievable from the benzoxazole scaffold allows for the fine-tuning of biological activity to target specific pests or weeds while minimizing off-target effects.
Design and Synthesis of Compound Libraries for High-Throughput Chemical Screening (Methodological Focus)
The development of new therapeutic or agrochemical agents often relies on screening large libraries of diverse compounds. The benzoxazole scaffold is an ideal starting point for combinatorial chemistry and the generation of such libraries due to its synthetic tractability. rsc.org
Various methodologies have been established to efficiently synthesize a wide range of benzoxazole derivatives. One-pot multicomponent reactions, such as the Hantzsch synthesis, have been adapted to produce fluorescent benzoxazole-dihydropyridine dyads. rsc.org Metal-catalyzed approaches, using catalysts based on palladium, nickel, or cobalt, offer efficient routes for forming the benzoxazole ring from 2-aminophenols and aldehydes under mild conditions. rsc.orgresearchgate.net These methods often tolerate a broad range of functional groups, allowing for the creation of diverse molecular libraries from a common set of starting materials.
For example, a library of benzoxazole derivatives was synthesized by first creating a core acetohydrazide structure, which was then reacted with various substituted aldehydes to produce a final set of 26 unique compounds for biological screening. nih.gov This methodological focus on efficient and versatile synthesis enables the rapid exploration of the chemical space around the benzoxazole core, accelerating the discovery of new lead compounds.
Development as Analytical Probes for Chemical Detection and Sensing
The inherent fluorescence of many benzoxazole derivatives and the sensitivity of this fluorescence to the local environment make them excellent candidates for the development of chemical sensors and analytical probes. periodikos.com.brresearchgate.net These probes are designed to signal the presence of specific analytes, such as metal ions or biologically important molecules, through a change in their optical properties, typically fluorescence intensity or color. mdpi.com
Benzoxazole-based chemosensors have been developed for the detection of various metal ions. For instance, chromophores derived from 2-(2′-hydroxyphenyl)benzoxazole (HPBO) show a unique and enhanced fluorescence response upon binding to zinc ions. acs.org A macrocyclic benzoxazole-containing ligand has been shown to detect both Zn²⁺ and Cd²⁺ in aqueous media through a significant increase in fluorescence emission. mdpi.com
Beyond metal ions, these probes can detect other important chemical species. Fluorescent probes based on benzothiazole, a related heterocyclic system, have been synthesized to detect biothiols like glutathione (B108866) and cysteine with low detection limits and strong anti-interference ability. nih.gov The versatility of the benzoxazole core allows for the design of probes with specific recognition sites, enabling highly selective and sensitive detection of a wide range of analytes. nih.gov
| Probe Type | Analyte Detected | Detection Principle |
| 2-(2′-hydroxyphenyl)benzoxazole (HPBO) Derivatives | Zinc (Zn²⁺) | Fluorescence Enhancement |
| Benzoxazole-based Macrocycle | Zinc (Zn²⁺), Cadmium (Cd²⁺) | Chelation-Enhanced Fluorescence (CHEF) |
| Benzothiazole Derivative | Biothiols (GSH/Hcy/Cys) | Electrophilic Addition, Fluorescence Enhancement |
This table is generated based on data from multiple sources. mdpi.comacs.orgnih.gov
Q & A
Q. What synthetic methodologies are recommended for preparing 5-Chloro-7-nitro-1,3-benzoxazol-2-amine?
The synthesis of benzoxazole derivatives often involves oxidative cyclodesulfurization. For example, iodine (I₂)-mediated methods are cost-effective and environmentally benign. A typical procedure involves reacting substituted isothiocyanates with aminophenol derivatives under optimized conditions (e.g., 70–80°C, 4–6 hours), yielding 70–80% purity. This method avoids toxic reagents like HgO or hypervalent iodine compounds, ensuring safer and scalable synthesis .
Q. What analytical techniques are critical for structural characterization of this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and hydrogen bonding networks, essential for confirming stereochemistry .
- Spectroscopy : NMR (¹H/¹³C) and IR verify functional groups and nitro/chlorine substituent positions. Mass spectrometry confirms molecular weight and fragmentation patterns.
Q. How should this compound be stored to ensure stability?
Store in airtight containers at 2–8°C, protected from light and moisture. Safety data sheets recommend handling in ventilated environments with PPE (gloves, lab coats) to mitigate inhalation or dermal exposure risks. Avoid incompatible materials like strong oxidizers .
Advanced Research Questions
Q. How can computational modeling predict interactions with biological targets like DNA gyrase?
Molecular docking studies (e.g., AutoDock Vina) using crystal structures of bacterial DNA gyrase (PDB ID: 1KZN) can simulate binding affinities. Focus on hydrogen bonding with active-site residues (e.g., Asp73, Glu50) and hydrophobic interactions with the nitro/chlorine groups. Validate predictions via in vitro enzyme inhibition assays .
Q. How to address contradictory spectroscopic data during characterization?
Q. What structure-activity relationships (SAR) govern its antimicrobial activity?
- Nitro group : Enhances electron-withdrawing effects, increasing DNA gyrase binding.
- Chlorine substituent : Improves lipophilicity, aiding bacterial membrane penetration.
- Benzoxazole core : Essential for π-π stacking with aromatic residues in the gyrase active site. SAR studies on analogs (e.g., 2-phenylbenzoxazoles) show that electron-withdrawing groups at the 5- and 7-positions correlate with MIC values ≤8 µg/mL against E. coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
